molecular formula C10H8FNO2 B582370 2-(4-Fluoro-1H-indol-1-yl)acetic acid CAS No. 1313712-35-4

2-(4-Fluoro-1H-indol-1-yl)acetic acid

Cat. No.: B582370
CAS No.: 1313712-35-4
M. Wt: 193.177
InChI Key: YQDKXBCFCHSFTH-UHFFFAOYSA-N
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Description

2-(4-Fluoro-1H-indol-1-yl)acetic acid is an indole derivative that features a fluorine atom at the 4-position of the indole ring and an acetic acid moiety at the 1-position. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-1H-indol-1-yl)acetic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluoro-1H-indol-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, alcohols, amines, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Fluoro-1H-indol-1-yl)acetic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluoro-1H-indol-1-yl)acetic acid is unique due to the specific position of the fluorine atom on the indole ring, which can influence its chemical reactivity and biological activity. This unique substitution pattern can lead to distinct properties and applications compared to other indole derivatives .

Biological Activity

2-(4-Fluoro-1H-indol-1-yl)acetic acid is an indole derivative notable for its diverse biological activities. The presence of a fluorine atom at the 4-position of the indole ring enhances its chemical properties, making it a subject of interest in medicinal chemistry. This article explores its biological activity, including mechanisms of action, biochemical pathways, and potential therapeutic applications.

The molecular formula of this compound is C_{10}H_{8}FNO_2, with a molecular weight of approximately 193.17 g/mol. Its structure is characterized by an indole core with an acetic acid moiety, which contributes to its biological interactions.

Target Interactions

Indole derivatives, including this compound, are known to bind with high affinity to various biological receptors. The specific interactions may include:

  • Receptor Binding : Indole derivatives can interact with neurotransmitter receptors, potentially influencing signaling pathways.
  • Enzyme Modulation : They may inhibit or activate enzymes involved in key metabolic processes.

Biochemical Pathways

The compound influences several biochemical pathways, including:

  • Cell Signaling : Alters pathways related to growth and apoptosis.
  • Inflammation : Exhibits anti-inflammatory properties by modulating cytokine production.

Biological Activities

Research indicates that this compound may possess the following biological activities:

  • Antiviral Activity : Potential to inhibit viral replication.
  • Anticancer Properties : Studies suggest cytotoxic effects against various cancer cell lines.
  • Antimicrobial Effects : Exhibits activity against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

A study assessed the cytotoxicity of indole derivatives against colorectal carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. The results showed that compounds similar to this compound had IC50 values in the low micromolar range, indicating significant anticancer potential .

Antimicrobial Studies

Research on the antimicrobial effects demonstrated that this compound exhibited greater antibacterial activity compared to reference drugs such as chloramphenicol. The minimum inhibitory concentration (MIC) tests revealed enhanced efficacy against resistant strains of bacteria .

Comparative Analysis of Similar Compounds

The following table summarizes structural similarities and potential activities of compounds related to this compound:

Compound NameCAS NumberSimilarity Score
2-(5-Fluoro-1H-indol-1-yl)acetic acid796071-90-40.89
2-(6-Fluoro-1H-indol-1-yl)acetic acid64982010.88
(3-Formylindol-1-yl)acetic acid138423-98-00.86
5-Methyl-1H-indole-2-carboxylic acid10241-97-10.83
3-(1H-Indol-1-yl)propanoic acid6639-06-10.81

The presence of fluorine in these compounds enhances their lipophilicity and biological activity compared to their non-fluorinated counterparts .

Properties

IUPAC Name

2-(4-fluoroindol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-8-2-1-3-9-7(8)4-5-12(9)6-10(13)14/h1-5H,6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDKXBCFCHSFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2CC(=O)O)C(=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10724487
Record name (4-Fluoro-1H-indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313712-35-4
Record name (4-Fluoro-1H-indol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10724487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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